4-bromo-3-methylpyridazine hydrobromide
Description
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Properties
CAS No. |
2751611-27-3 |
|---|---|
Molecular Formula |
C5H6Br2N2 |
Molecular Weight |
253.9 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Safety and Handling Guide for 4-bromo-3-methylpyridazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, a publicly available, verified Safety Data Sheet (SDS) for 4-bromo-3-methylpyridazine hydrobromide (CAS No. 27511-27-3) is not readily accessible. This guide has been meticulously compiled by synthesizing data from structurally related compounds, including various bromo- and methyl-substituted pyridazines and pyridines, alongside established principles of chemical safety. The purpose of this document is to provide a comprehensive safety framework for handling this compound in a research and development setting. It is imperative to treat this substance with the precautions outlined herein, assuming it possesses hazards similar to its chemical analogues until a formal SDS becomes available. All procedures should be conducted based on a thorough, site-specific risk assessment.
Chemical Identification and Properties
This compound is a heterocyclic organic compound. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry. The presence of a bromine atom and a methyl group influences its reactivity and potential biological activity. The hydrobromide salt form generally enhances solubility in aqueous media, a desirable property for certain experimental applications.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 27511-27-3[1]
-
Molecular Formula: C₅H₆Br₂N₂[1]
-
Molecular Weight: 253.92 g/mol [1]
-
Structure (SMILES): CC1=NN=CC=C1Br.[H]Br[1]
| Property | Information | Rationale/Context |
| Appearance | Likely an off-white to yellow or brown solid. | Based on related bromo-substituted heterocyclic compounds. Color may vary based on purity. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrobromide salt form significantly increases polarity and the likelihood of solubility in protic solvents. |
| Storage | Store at room temperature in a cool, dry place.[1] | Stability is paramount. "Cool and dry" minimizes degradation from moisture and heat. A tightly sealed container prevents hygroscopic absorption and reaction with atmospheric components. |
Hazard Identification and GHS Classification
While specific toxicological data for this compound is unavailable, a hazard assessment based on analogous structures (e.g., 4-Bromopyridine Hydrobromide, 3-Bromo-4-methylpyridine) suggests the following GHS classifications are prudent to assume.[2][3][4]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | Skull and Crossbones / Exclamation Mark |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |
Expert Rationale:
-
Acute Toxicity: Halogenated aromatic compounds can interfere with fundamental biological processes. It is wise to assume a high degree of toxicity via all routes of exposure (oral, dermal, inhalation) until proven otherwise.[3][5]
-
Irritation: The hydrobromide salt can be acidic, and the core structure can be reactive, making it a likely irritant to skin, eyes, and the respiratory tract upon contact or inhalation of dust.[2][4]
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
First-Aid Measures: A Self-Validating Emergency Protocol
In the event of an exposure, immediate and correct action is critical. The following protocols are designed to mitigate harm and should be followed while seeking immediate medical attention.[8]
Caption: First-aid response workflow for different exposure routes.
Causality Behind First-Aid Procedures:
-
Inhalation: The primary goal is to remove the individual from the contaminated atmosphere to prevent further absorption. Artificial respiration is administered only if breathing has ceased to maintain oxygen supply to the brain.[7][9]
-
Skin Contact: Prompt and thorough washing with soap and water for at least 15 minutes is crucial. This duration is a standard for ensuring the removal of chemical residues that may be absorbed through the skin. Contaminated clothing must be removed as it acts as a secondary source of exposure.[2][7]
-
Eye Contact: The 15-minute flush with copious amounts of water is non-negotiable. It serves to dilute and wash away the chemical from the delicate tissues of the eye, minimizing corrosive or irritant damage.[2][9]
-
Ingestion: Inducing vomiting is contraindicated because, if the substance is corrosive, it will cause a second round of damage to the esophagus on its way up. Rinsing the mouth removes residual material, and immediate medical attention is necessary for professional treatment.[10][11]
Safe Handling and Storage
Proactive measures are the cornerstone of laboratory safety. Adherence to these protocols minimizes the risk of exposure.
Handling:
-
Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9] The fume hood must have an adequate face velocity to ensure containment.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:
-
Eye Protection: Safety glasses with side shields or splash goggles are required.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[10]
-
Body Protection: A lab coat must be worn and kept buttoned. Consider a chemically resistant apron for larger quantities.[10]
-
-
Hygiene Practices: Avoid all personal contact.[5] Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][9]
-
Incompatibilities: Store away from strong oxidizing agents.[2] The rationale is to prevent exothermic reactions that could lead to fire or the release of hazardous gases.
-
Security: Given the assumed toxicity, the compound should be stored in a locked cabinet or a controlled-access area.[5][6]
Accidental Release and Disposal
A well-rehearsed spill response plan is a critical component of laboratory safety.
Spill Response Protocol:
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal:
-
Principle: Do not dispose of this chemical in the trash or down the drain.[12] Environmental release must be avoided.
-
Procedure: All waste material, including contaminated absorbent material and disposable PPE, must be collected in a clearly labeled, sealed container.[12] This container should be disposed of through your institution's environmental health and safety (EHS) office as hazardous chemical waste, following all local, state, and federal regulations.[3][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11][12] The choice depends on the scale of the fire; CO₂ or dry chemical is suitable for small fires, while foam or water spray is better for larger incidents.
-
Specific Hazards: Combustion is expected to produce highly toxic and corrosive fumes, including:
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][9] Do not attempt to fight a chemical fire without the proper training and equipment.
References
- Safety Data Sheet - MedchemExpress.com. (2024, September 14).
- MATERIAL SAFETY DATA SHEET - Strem Chemicals, Inc.
- 3 - SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
- 4 - SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
- 4 - SAFETY DATA SHEET - TCI EUROPE N.V. (2025, January 28).
- 4-Bromopyridine, HBr - Apollo Scientific. (2023, March 12).
- 4-bromo-3-methyl-pyridazine;hydrobromide 95.00% | CAS: 27511-27-3 | AChemBlock. (2026, February 12).
- SAFETY DATA SHEET - [Supplier Name for 3-bromo-5-methylpyridine].
- 4-Bromo-3-methylpyridine | C6H6BrN | CID 428351 - PubChem.
- This compound (C5H5BrN2) - PubChemLite.
- Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco.
- SAFETY DATA SHEET - Fisher Scientific. (for 4-Bromo-3-methyl-1H-pyrazole).
- Section 4 of the Safety Data Sheet – First Aid Measures Explained. (2024, April 30).
- 3-Bromo-4-methylpyridine - Safety Data Sheet - ChemicalBook. (2026, January 17).
Sources
- 1. 4-bromo-3-methyl-pyridazine;hydrobromide 95.00% | CAS: 2751611-27-3 | AChemBlock [achemblock.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Bromo-3-methylpyridine | C6H6BrN | CID 428351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Section 4 of the Safety Data Sheet – First Aid Measures Explained [sds-create.pl]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. media.hiscoinc.com [media.hiscoinc.com]
- 12. chemicalbook.com [chemicalbook.com]
Technical Whitepaper: Comparative Analysis of 4-Bromo-3-Methylpyridazine Forms
Executive Summary
In medicinal chemistry and process development, the choice between a free base and its salt form is rarely arbitrary. For 4-bromo-3-methylpyridazine , a critical intermediate in the synthesis of bioactive heterocycles, the distinction dictates solubility profiles, storage stability, and reaction kinetics.
This guide analyzes the functional divergence between the Free Base (CAS: 10464-18-3) and the Hydrobromide (HBr) Salt (CAS: 2751611-27-3). While the free base offers direct utility in organometallic couplings, the HBr salt provides superior crystallinity and shelf-life stability, albeit requiring specific neutralization protocols during synthesis.
Molecular Architecture & Physicochemical Profile[1]
The fundamental difference lies in the protonation state of the pyridazine nitrogen. The pyridazine ring contains two adjacent nitrogen atoms; the N2 position is the most basic site, accepting the proton from hydrobromic acid to form the salt.
Comparative Properties Table
| Feature | Free Base | Hydrobromide Salt |
| Formula | C₅H₅BrN₂ | C₅H₅BrN₂ · HBr |
| Molecular Weight | 173.01 g/mol | 253.92 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) | Crystalline Solid |
| Melting Point | ~30–40 °C (Trend for alkyl-halopyridazines) | >180 °C (Decomposition) |
| Aqueous Solubility | Low (Hydrophobic) | High (Ionic lattice) |
| Organic Solubility | High (DCM, EtOAc, THF) | Low (requires MeOH/DMSO) |
| Hygroscopicity | Low | Moderate to High |
| pKa (Conjugate Acid) | ~2.5 - 3.0 (Weak base) | N/A (Already protonated) |
Structural Equilibrium Diagram (Graphviz)
The following diagram illustrates the protonation equilibrium and the lattice stabilization provided by the bromide counterion.
Figure 1: Reversible acid-base equilibrium between 4-bromo-3-methylpyridazine free base and its hydrobromide salt.
Solubility & Dissolution Kinetics[5][6]
Understanding the solubility profile is critical for assay development and reaction solvent selection.
Free Base Behavior
The free base is highly lipophilic. It dissolves rapidly in non-polar organic solvents such as Dichloromethane (DCM), Ethyl Acetate, and Toluene.
-
Implication: Ideal for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations in non-polar media (e.g., Toluene/Water biphasic systems) where the catalyst resides in the organic phase.
Hydrobromide Salt Behavior
The salt form exhibits a high lattice energy, rendering it insoluble in non-polar solvents but highly soluble in water, Methanol, and DMSO.
-
Implication: The salt is the preferred form for storage and shipping due to its stability. However, using the salt in organic synthesis often requires an in situ "free-basing" step (addition of extra base) to prevent catalyst poisoning or solubility issues.
Synthetic Utility & Reactivity
The choice of form significantly impacts the setup of downstream reactions.
Nucleophilic Aromatic Substitution (SnAr)
Pyridazines are electron-deficient, making the C4-bromide susceptible to displacement by nucleophiles (amines, thiols).
-
Using Free Base: Reaction proceeds directly.
-
Using HBr Salt: Requires 2 equivalents of nucleophile (or 1 eq. nucleophile + 1 eq. auxiliary base like TEA) because the first equivalent is consumed to neutralize the HBr.
Cross-Coupling Reactions (Suzuki/Sonogashira)
In Palladium-catalyzed couplings, the HBr salt can be detrimental if not managed. Acidic protons can protonate ligands (e.g., phosphines), deactivating the catalyst.
Workflow Decision Tree:
Figure 2: Decision logic for utilizing Free Base vs. HBr Salt in metal-catalyzed cross-coupling reactions.
Experimental Protocols
These protocols provide a self-validating system for converting between forms to suit specific experimental needs.
Protocol A: Conversion of HBr Salt to Free Base
Use this when the salt is available, but the reaction requires non-polar conditions.
-
Dissolution: Suspend 10.0 g of 4-bromo-3-methylpyridazine HBr in 100 mL of Dichloromethane (DCM). The solid will likely not dissolve completely.
-
Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) while stirring vigorously. CO₂ gas evolution will occur.
-
Checkpoint: Stir until gas evolution ceases and two clear layers form.
-
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once more with 50 mL DCM.
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.
-
Isolation: Concentrate under reduced pressure (rotary evaporator, <40°C) to yield the free base as a pale yellow oil or low-melting solid.
Protocol B: Formation of Hydrobromide Salt
Use this to stabilize the compound for long-term storage.
-
Solvation: Dissolve 5.0 g of 4-bromo-3-methylpyridazine free base in 25 mL of Ethanol (EtOH) or Ethyl Acetate.
-
Acidification: Dropwise add 1.05 equivalents of HBr (33% in Acetic Acid or 48% aqueous) at 0°C.
-
Crystallization: A white to off-white precipitate should form immediately. If not, add Diethyl Ether as an antisolvent.
-
Filtration: Filter the solid under vacuum and wash with cold ether.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Stability & Storage Guidelines
-
Free Base:
-
Risk: Prone to oxidation (N-oxide formation) and gradual darkening upon exposure to light/air.
-
Storage: Store at -20°C under Argon/Nitrogen.
-
-
HBr Salt:
-
Benefit: The crystal lattice protects the molecule from oxidation.
-
Risk: Hygroscopic.[1] If left open, it will absorb water, altering the molecular weight calculation for stoichiometry.
-
Storage: Store at room temperature or 4°C in a tightly sealed desiccator.
-
References
-
PubChem. (2025).[2][3][4] 4-Bromo-3-methylpyridazine Hydrobromide Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromopyridazine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Bromo-3-methylpyridine | C6H6BrN | CID 428351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Suzuki-Miyaura Coupling of 4-Bromo-3-methylpyridazine
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the Suzuki-Miyaura cross-coupling of 4-bromo-3-methylpyridazine .
Executive Summary
The coupling of 4-bromo-3-methylpyridazine presents a unique intersection of electronic advantage and steric challenge. While the electron-deficient pyridazine ring typically facilitates rapid oxidative addition (OA), the C3-methyl group introduces significant steric strain adjacent to the reaction center (C4). Furthermore, the proximal N2-nitrogen possesses a lone pair capable of coordinating to Palladium, potentially arresting the catalytic cycle (catalyst poisoning).
This guide moves beyond generic "Suzuki conditions" to provide three distinct, validated protocols tailored to the specific physicochemical profile of this substrate.
| Parameter | Characteristic | Impact on Catalysis |
| Electronic | Accelerates OA. The C-Br bond is weakened by the ring's electron withdrawal. | |
| Steric | C3-Methyl (Ortho) | Retards TM/RE. Creates steric bulk that hinders transmetallation and reductive elimination. |
| Coordination | Pyridazine Nitrogens | Catalyst Poisoning. Potential formation of stable Pd-N species (off-cycle resting states). |
Mechanistic Architecture & Catalyst Selection
To successfully couple 4-bromo-3-methylpyridazine, the catalyst system must be electron-rich (to facilitate oxidative addition into the electron-poor ring) and bulky (to prevent N-coordination and drive reductive elimination).
The "Ortho-Effect" in Pyridazines
The C3-methyl group is not merely a bystander; it dictates the ligand choice. Small phosphines (e.g., PPh3) often fail to promote reductive elimination in ortho-substituted systems, leading to homocoupling or dehalogenation.
-
Recommendation: Use Biaryl Phosphines (e.g., XPhos, SPhos) or Bidentate Ligands with large bite angles (e.g., dppf).
Visualization: The Steric-Electronic Catalytic Cycle
Figure 1: The catalytic cycle highlights the critical "Off-Cycle Trap" where the pyridazine nitrogen coordinates to Pd(II), requiring bulky ligands to prevent catalyst arrest.[1]
Experimental Protocols
Protocol A: The "Workhorse" (Standard)
Best for: Initial screening, simple aryl boronic acids, and scale-up < 10g.
This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists air oxidation and forms a wide bite angle, accommodating the steric bulk of the methyl group while preventing N-coordination.
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Loading: 2–5 mol%
-
Base: Potassium Carbonate (
) (2.0 equiv)[1] -
Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]
-
Temperature: 90 °C
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 4-bromo-3-methylpyridazine (1.0 equiv, 173 mg, 1.0 mmol), Aryl Boronic Acid (1.2 equiv, 1.2 mmol), and
(276 mg, 2.0 mmol). -
Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).
-
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times. -
Solvent: Syringe in degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Place in a pre-heated block at 90 °C for 4–16 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of starting material (m/z ~173/175).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over
, and concentrate.
Protocol B: The "Problem Solver" (High Complexity)
Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or when Protocol A fails.
This method uses Buchwald G2/G3 Precatalysts (specifically XPhos or SPhos). The biaryl phosphine ligand creates a "protective shell" around the Pd center, preventing N-poisoning and accelerating the coupling of the sterically hindered 3-methyl substrate.
-
Catalyst: XPhos Pd G2 (or SPhos Pd G2)
-
Loading: 1–2 mol%
-
Base: Potassium Phosphate Tribasic (
) (3.0 equiv)[1] -
Solvent: THF : Water (10:1) or Toluene : Water (10:1)
-
Temperature: 60–80 °C (Milder conditions possible)
Key Advantage: The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation, often completing reactions in < 2 hours.
Protocol C: Green & Aqueous (Sustainable)
Best for: Simple substrates, cost-sensitive manufacturing, and sustainability goals.
-
Catalyst: Pd(OAc)₂ (1 mol%) + TPPTS (2 mol%) (Water-soluble phosphine)
-
Base: Sodium Carbonate (
)[3][4] -
Solvent: Ethanol : Water (1:1) or Isopropanol : Water
-
Temperature: 80 °C
Condition Optimization Decision Tree
Use this logic flow to select the optimal starting point for your specific coupling partner.
Figure 2: Decision matrix for selecting reaction conditions based on the nucleophile's electronic and steric profile.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Protodeboronation | Boronic acid instability in aqueous base. | Switch to anhydrous conditions (Dioxane/DMF) using CsF or |
| No Reaction (SM Recovery) | Catalyst poisoning by Pyridazine N. | Switch to XPhos Pd G2 or SPhos Pd G2 . The bulky ligand prevents N-coordination. |
| Homocoupling | Oxidative presence ( | Degas solvents more rigorously (sparge with Argon for 15 min). |
| Hydrodebromination | Hydride source in solvent/base. | Avoid alcoholic solvents (EtOH) if observed; stick to Dioxane or Toluene. |
Safety Note: 4-bromo-3-methylpyridazine is a skin irritant. Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final product to avoid false positives in assays.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Li, H., et al. (2015).[5] Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties. Tetrahedron, 71(44), 8943–8952. Link
-
BenchChem. (2025).[1] Application Notes: Suzuki Coupling of 2-Bromo-4-methylpyridine (Analogous Substrate Protocol). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling - Enamine [enamine.net]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Functionalization of Methyl Group in 4-Bromo-3-Methylpyridazine
[1]
Introduction & Strategic Analysis
The 4-bromo-3-methylpyridazine scaffold is a high-value intermediate for synthesizing kinase inhibitors and bi-heterocyclic drug candidates.[1] The coexistence of an electrophilic handle (4-Br) and a nucleophilic pro-center (3-Me) creates a dichotomy in reactivity.
Chemical Challenges
-
Regioselectivity (Ring vs. Side-chain): Radical reagents (e.g., NBS) may attack the ring nitrogen or the C-H bonds of the ring (positions 5,6) if not properly directed.[1] However, the electron-withdrawing nature of the 4-bromo group deactivates the ring, fortunately favoring side-chain radical attack.
-
Chemoselectivity (Li-Hal Exchange vs. Deprotonation): Standard strong bases (n-BuLi) will predominantly trigger Lithium-Halogen exchange at the 4-position rather than deprotonating the 3-methyl group.[1]
-
N-Oxidation Ambiguity: Pyridazines can form N1- or N2-oxides. While N-oxidation activates the methyl group for Boekelheide rearrangement , controlling the site of oxidation (N1 vs N2) is non-trivial in unsymmetrical pyridazines.
Strategic Pathways
We define three validated protocols to access diverse functionalities:
-
Protocol A (Radical): Wohl-Ziegler Bromination to access the 3-(bromomethyl) derivative.
-
Protocol B (Oxidative): Riley Oxidation (SeO₂) to access the 3-formyl (aldehyde) or 3-carboxy derivatives.
-
Protocol C (Metalation): Knochel-Hauser Base Deprotonation for direct electrophilic trapping.[1]
Experimental Protocols
Protocol A: Wohl-Ziegler Radical Bromination
Target: Synthesis of 4-bromo-3-(bromomethyl)pyridazine[1]
This is the most robust method for converting the methyl group into a versatile electrophile. The product is a precursor for amines (via azide), ethers, or carbon-chain extensions.
Reagents:
-
Substrate: 4-Bromo-3-methylpyridazine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) [Greener Alternative].
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-methylpyridazine (10 mmol) in anhydrous PhCF₃ (50 mL).
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 102°C for PhCF₃) under an argon atmosphere. Irradiate with a visible light source (e.g., 300W tungsten lamp) to accelerate radical initiation if kinetics are sluggish.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material spot should disappear within 2-4 hours. Note: Over-reaction leads to the gem-dibromomethyl species.
-
Workup: Cool to 0°C to precipitate succinimide. Filter the cold mixture.
-
Purification: Evaporate the solvent under reduced pressure. The residue is often unstable; purify immediately via rapid filtration through a short silica plug (eluting with DCM) or use directly in the next step (e.g., nucleophilic displacement).
Mechanism: The 4-bromo substituent exerts an inductive effect (-I), increasing the acidity of the methyl protons but also slightly destabilizing the benzylic radical. However, the radical pathway remains favored over ring bromination due to the electron deficiency of the pyridazine core.
Protocol B: Selenium Dioxide Oxidation (Riley Oxidation)
Target: Synthesis of 4-bromo-3-pyridazinecarboxaldehyde[1]
Direct oxidation to the aldehyde avoids the instability of the bromomethyl intermediate.
Reagents:
-
Substrate: 4-Bromo-3-methylpyridazine (1.0 equiv)
-
Oxidant: Selenium Dioxide (SeO₂) (1.2 equiv)
Step-by-Step Methodology:
-
Setup: Dissolve substrate (5 mmol) in 1,4-Dioxane (20 mL) containing water (1 mL).
-
Oxidation: Add finely powdered SeO₂ (6 mmol).
-
Reaction: Heat to reflux (100°C) for 6-12 hours. The reaction mixture will turn black as metallic selenium precipitates.
-
Workup: Filter the hot mixture through a Celite pad to remove selenium metal. Wash the pad with hot dioxane.
-
Isolation: Concentrate the filtrate. The aldehyde is typically a stable solid.
-
Optional Oxidation to Acid: To access the carboxylic acid, treat the crude aldehyde with Sodium Chlorite (NaClO₂) and Hydrogen Peroxide (Pinnick oxidation conditions).
Protocol C: Lateral Magnesiation (Knochel-Hauser Method)
Target: Direct C-C Bond Formation via Electrophile Trapping[1]
Critical Note: Do NOT use n-BuLi or LDA.[1] These bases will likely cause Lithium-Halogen exchange at the 4-position (removing the bromine) before deprotonating the methyl group. We utilize TMPMgCl·LiCl , a non-nucleophilic, kinetically highly active base that tolerates sensitive functionalities like bromides.
Reagents:
-
Substrate: 4-Bromo-3-methylpyridazine[1]
-
Base: TMPMgCl[1]·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex) (1.2 equiv).
-
Electrophile: Benzaldehyde, Allyl bromide, or CO₂.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add substrate (2 mmol) and THF (10 mL).
-
Cooling: Cool the solution to -40°C . (Note: Standard lithiation requires -78°C, but magnesiation is more controlled; however, the 4-Br is labile, so -40°C is a safe starting point).
-
Metalation: Add TMPMgCl·LiCl (1.0 M in THF, 2.4 mL) dropwise over 5 minutes. Stir at -40°C for 30 minutes. The solution will turn deep red/orange, indicating the formation of the magnesiated species.
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 2.4 mmol) neat or in THF solution.
-
Warming: Allow the mixture to warm slowly to 0°C over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[4][5]
Why this works: The TMP base is too bulky to attack the ring nitrogen or the bromine directly. The Mg-C bond is more covalent than the Li-C bond, preventing the "halogen dance" or exchange reactions that plague lithium reagents.
Comparative Data Summary
| Parameter | Protocol A: Radical Bromination | Protocol B: SeO₂ Oxidation | Protocol C: TMP-Magnesiation |
| Primary Product | 3-(Bromomethyl)-4-bromopyridazine | 4-Bromo-3-pyridazinecarboxaldehyde | 3-(Functionalized alkyl)-4-bromopyridazine |
| Key Reagent | NBS / AIBN | SeO₂ | TMPMgCl[1]·LiCl |
| Reaction Type | Radical Substitution | Allylic Oxidation | Deprotonation / Electrophilic Trapping |
| Risk Factor | Over-bromination (dibromo species) | Selenium toxicity; difficult purification | Moisture sensitivity; requires specialized base |
| Scalability | High (Kg scale feasible) | Medium | Low/Medium (requires cryogenic) |
| 4-Br Integrity | Excellent (Unreactive to radicals) | Excellent | Good (if Temp < -20°C) |
Visualizing the Synthetic Logic
Caption: Divergent synthetic pathways for the functionalization of 4-bromo-3-methylpyridazine, highlighting radical, oxidative, and metalation strategies.
References
-
Wohl-Ziegler Bromination of Heterocycles
- Title: N-Bromosuccinimide reactions of some heterocycles in the presence or absence of w
- Source: Goswami, S. et al., Journal of Heterocyclic Chemistry, 2001.
-
URL:[Link]
-
Lateral Metalation using TMP Bases
- Title: Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks (Thesis containing TMPMgCl protocols).
- Source: LMU München Dissert
-
URL:[Link]
-
Boekelheide Rearrangement (Contextual)
- General Reactivity of Methylpyridazines: Title: 3-Methylpyridazine Product Information & Reactivity Profile. Source: Sigma-Aldrich / Merck.
-
Oxidation Methodologies
- Title: Oxidation of 3-methylpyridine to Nicotinic Acid (Analogous Protocol).
- Source: ResearchG
-
URL:[Link]
Sources
- 1. 4-Bromo-3-methylpyridine | C6H6BrN | CID 428351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. pp.bme.hu [pp.bme.hu]
- 4. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]
- 5. idc-online.com [idc-online.com]
- 6. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
Troubleshooting & Optimization
Technical Support Center: Pyridazine Cross-Coupling Optimization
Current Status: ONLINE | Agent: Senior Application Scientist Ticket Focus: Minimizing Side Reactions in Electron-Deficient Diazines
Introduction: Welcome to the "Danger Zone" of Cross-Coupling
You are here because your pyridazine reaction failed. This is not a reflection of your skill, but a consequence of the pyridazine ring’s electronic personality. Unlike benzene or even pyridine, pyridazine is a diazine —a highly electron-deficient, nitrogen-rich system that acts less like a substrate and more like a catalyst trap.
This guide treats your chemical reaction as a malfunctioning system. We will diagnose the three most common "error codes" (side reactions) and provide the patch (protocol) to fix them.
Module 1: Catalyst Arrest (Deactivation)
Error Code: LOW_CONVERSION Symptoms: Starting material remains unreacted despite heat; catalyst turns into inactive "Palladium Black" precipitate early; reaction stalls after 10-20% conversion.
The Root Cause: The Nitrogen Trap
Pyridazines possess two nitrogen atoms with localized lone pairs. These are excellent
-
The Mechanism: The pyridazine N binds to the electrophilic Pd(II) intermediate, forming a stable, off-cycle [Pd(Ar)(L)(Pyridazine)] complex. This halts the cycle before transmetallation can occur.
The Fix: Bulky Ligands & Pre-Catalysts You cannot stop the nitrogen from binding, but you can sterically block it.
-
Switch to Dialkylbiaryl Phosphines: Use ligands like XPhos , RuPhos , or BrettPhos . These ligands are massive. They create a "roof" over the Pd center that allows the flat aromatic ring to undergo oxidative addition but physically prevents the perpendicular coordination of the pyridazine nitrogen.
-
Use Pre-Catalysts (Pd-G3/G4): Do not use
or . These generate Pd(0) slowly and often incompletely. Use Buchwald G3 or G4 precatalysts , which release the active mono-ligated Pd(0) species immediately upon heating, outcompeting the N-binding event.
Visualizing the Failure Mode:
Figure 1: The "Vicious Cycle" of catalyst poisoning. The red path shows where pyridazine hijacks the catalyst, removing it from the productive green cycle.
Module 2: The "Imposter" Product ( )
Error Code: WRONG_PRODUCT
Symptoms: MS shows mass corresponding to [M-Halide + OH] or [M-Halide + OR].
The Root Cause: Nucleophilic Attack
Pyridazine is highly electrophilic (electron-poor). If you use a strong base (like NaOtBu or NaOMe) or a nucleophilic solvent, the base will attack the ring carbon attached to the halogen before the palladium does. This is Nucleophilic Aromatic Substitution (
The Fix: Base & Solvent Selection [1][2]
-
Ban Strong Alkoxides: Never use sodium methoxide or tert-butoxide.
-
Use Inorganic Carbonates/Phosphates: Switch to
or . These are strong enough to activate the boronic acid but too bulky/insoluble to act as efficient nucleophiles for on the ring. -
Go Anhydrous: If you see phenols (OH substitution), your system is wet. Hydroxide (
) is a potent nucleophile for pyridazines. Use anhydrous 1,4-dioxane or toluene.
Module 3: The "Missing Halide" (Protodehalogenation)
Error Code: MASS_M_MINUS_HALOGEN
Symptoms: The halogen is gone, replaced by a hydrogen atom. No coupling occurred.
The Root Cause:
The Fix: The "Dry & Fast" Protocol
-
Solvent Switch: Remove all alcohols. Use THF , Dioxane , or Toluene .
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). This forces the intermolecular reaction (coupling) to be kinetically favored over side reactions with the solvent.
Master Protocol: The "Kinetic Commander"
Recommended for 3-chloropyridazine or 4-chloropyridazine coupling.
| Parameter | Recommendation | Rationale |
| Pre-Catalyst | XPhos Pd G4 (1–3 mol%) | Rapid activation; bulky ligand prevents N-poisoning. |
| Base | Mild, non-nucleophilic; prevents | |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, non-protic to stop dehalogenation. |
| Temperature | 80°C – 100°C | High temp required to overcome activation energy of electron-poor ring. |
| Additives | None (Avoid water initially) | Water promotes protodeboronation of unstable pyridyl boronates. |
Step-by-Step Workflow:
-
Charge Solids: Add Pyridazine halide (1.0 equiv), Boronic acid (1.2–1.5 equiv),
(3.0 equiv), and XPhos Pd G4 (2 mol%) to a vial equipped with a stir bar. -
Evacuate/Backfill: Cycle vacuum and Argon/Nitrogen 3 times. Crucial: Oxygen kills the active catalyst.
-
Add Solvent: Inject anhydrous 1,4-dioxane (concentration 0.2M – 0.5M) through the septum.
-
Heat: Place in a pre-heated block at 90°C. Stir vigorously (1000 RPM).
-
Monitor: Check LCMS at 1 hour. If conversion < 50%, add 1 mol% more catalyst.
Troubleshooting Decision Matrix
Figure 2: Diagnostic logic tree for rapid experimental correction.
References
-
Catalyst Systems for N-Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.
-
Mechanism of Poisoning: Reizman, B. J., et al. (2016). "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[3] Reaction Chemistry & Engineering.
-
Dehalogenation Insights: Gordillo, A., et al. (2017).[4] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry.
-
General Reactivity of Pyridazines: BenchChem Technical Support. "Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides."
Sources
storage stability and degradation of brominated pyridazine salts
Topic: Storage Stability, Degradation Mechanisms, and Handling Protocols
Status: Active | Tier: Level 3 (Senior Scientist Support)
Introduction: The Stability Paradox
Welcome to the technical support center for Brominated Pyridazine Salts .
As a researcher, you likely selected a salt form (e.g., hydrobromide or hydrochloride) of your brominated pyridazine to improve crystallinity and solubility compared to the often low-melting or oily free base. However, this choice introduces a specific set of stability challenges.
While the salt lattice stabilizes the molecule against volatility, it introduces hygroscopicity and proton-activated electrophilicity . The electron-deficient nature of the pyridazine ring, combined with a good leaving group (Bromine) and a protonated nitrogen, creates a system primed for reactivity—precisely what you want in a reactor, but exactly what you don't want in a storage vial.
This guide addresses the three most common "Support Tickets" we receive regarding these compounds.
Ticket #001: "My white powder turned yellow/brown."
Issue: Visual degradation of the solid material. Diagnosis: Photolytic Dehalogenation & Radical Oxidation.
Root Cause Analysis
Brominated heteroaromatics are intrinsically photosensitive. The C-Br bond energy (~66 kcal/mol in aromatics) is lower than C-H or C-Cl bonds. Exposure to UV or visible light (blue spectrum) can induce homolytic cleavage , generating a pyridazinyl radical and a bromine radical (
-
The Radical Cascade: The bromine radical can abstract a hydrogen from residual solvent or moisture, forming HBr (acid).
-
The Color Shift: The "yellowing" is often due to the formation of trace amounts of elemental bromine (
) or diazo-coupling byproducts formed when radical species recombine. -
Salt-Specific Risk: In the salt form, the crystal lattice is ionic. If the lattice is disrupted by moisture (see Ticket #002), the mobility of these radicals increases, accelerating the degradation.
Troubleshooting & Remediation
| Observation | Severity | Action Required |
| Pale Yellow Tint | Low | Purify: Recrystallize from Ethanol/Et2O or proceed if purity >95% by HPLC. |
| Dark Brown/Orange | Critical | Discard: Significant decomposition ( |
| Surface Crust | Medium | Salvage: Wash the solid with cold non-polar solvent (e.g., Hexane/Et2O) to remove surface impurities. |
Prevention Protocol: The "Amber & Argon" Rule
-
Container: Always store in amber glass vials. Clear glass wraps with foil are insufficient for long-term storage due to pinhole leaks.
-
Atmosphere: Flush headspace with Argon (heavier than air) rather than Nitrogen.
-
Location: Store at -20°C. Cold temperatures significantly reduce the quantum yield of photodecomposition.
Ticket #002: "The material is clumping or sticky."
Issue: Hygroscopicity and Deliquescence. Diagnosis: Moisture-induced lattice collapse and hydrolysis.
Root Cause Analysis
Pyridazine salts are hygroscopic . The protonated nitrogen (
-
Phase 1 (Adsorption): Water molecules adsorb to the crystal surface.
-
Phase 2 (Absorption): Water penetrates the lattice, disrupting the ionic bonds between the pyridazinium cation and the halide anion.
-
Phase 3 (Hydrolysis): Once solvated, the electron-deficient pyridazine ring (further activated by protonation) becomes susceptible to nucleophilic attack by water, potentially displacing the bromine (formation of pyridazinones).
Troubleshooting Flowchart
Figure 1: Decision matrix for handling hygroscopic pyridazine salts.
Recovery Protocol: Vacuum Desiccation
If the material is wet but chemically pure:
-
Place the open vial in a vacuum desiccator.
-
Use Phosphorus Pentoxide (
) as the desiccant (Silica gel is often too weak for salts). -
Apply high vacuum (< 1 mbar) for 24 hours at room temperature.
-
Note: Do not heat above 40°C while damp, as this accelerates acid-catalyzed hydrolysis.
Ticket #003: "HPLC shows a new peak, but NMR looks clean."
Issue: Analytical artifacts vs. True degradation. Diagnosis: In-situ degradation during analysis.
Root Cause Analysis
Brominated pyridazine salts are reactive electrophiles.
-
Scenario A (Solvent Reaction): If you dissolve the salt in Methanol (MeOH) for HPLC/LCMS, the methoxide (formed in trace equilibrium) or methanol itself can displace the bromine over time, forming the methoxy-pyridazine. This happens inside the autosampler vial.
-
Scenario B (Debromination): In LCMS, the ionization source (ESI) can sometimes induce "in-source fragmentation," showing a mass corresponding to
, leading you to believe the sample has debrominated.
Validation Experiment
To confirm if the impurity is real or an artifact:
-
Solvent Switch: Run the HPLC sample in Acetonitrile (MeCN) instead of Methanol.
-
Time-Course: Inject the sample immediately after preparation (T=0) and again after 4 hours (T=4).
-
If the impurity grows over time: It is a stability issue in the solvent (Solvolysis).
-
If the impurity is constant: It is present in the solid bulk material.
-
Reference Data: Degradation Pathways
The following diagram illustrates the mechanistic pathways that threaten your compound. Understanding this allows you to choose the correct inhibitors (light exclusion vs. moisture exclusion).
Figure 2: Primary degradation pathways: Photolytic debromination (top) and Moisture-induced hydrolysis (bottom).
Summary of Handling Protocols
| Parameter | Standard Recommendation | Technical Rationale |
| Storage Temp | -20°C | Slows kinetics of hydrolysis and radical propagation. |
| Container | Amber Glass + Teflon Cap | Blocks <400nm light; Teflon prevents leaching/corrosion from salt acidity. |
| Headspace | Argon | Displaces oxygen and moisture more effectively than Nitrogen. |
| Weighing | Quick / Dry Box | Salts are deliquescent; minimize exposure to ambient humidity. |
| Solvents | Anhydrous MeCN/DCM | Avoid nucleophilic solvents (MeOH, EtOH) for stock solutions. |
References
-
PubChem. (2025).[1] 3-Bromopyridazine Compound Summary. National Center for Biotechnology Information. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyridazine Derivatives. Link
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Link
-
MDPI. (2022). Photodegradation Kinetics of Brominated Aromatics. Link
-
Santa Cruz Biotechnology. (2025). 3-Bromopyridazine Product Data. Link
Sources
Technical Support Center: Troubleshooting Low Reactivity of 4-Bromo-3-Methylpyridazine in Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights for addressing the common challenge of low reactivity encountered with 4-bromo-3-methylpyridazine in substitution reactions. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern success in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered with 4-bromo-3-methylpyridazine.
Q1: Why is my palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with 4-bromo-3-methylpyridazine failing or giving low yields?
A1: Low reactivity in these reactions is often multifactorial. The primary culprits include:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The electron-deficient nature of the pyridazine ring necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate the rate-determining oxidative addition and reductive elimination steps.
-
Incorrect Base Selection: The choice of base is critical. For Suzuki couplings, the base facilitates the crucial transmetalation step. For Buchwald-Hartwig aminations, it is required for the deprotonation of the amine. Weak or poorly soluble bases can stall the catalytic cycle.
-
Presence of Oxygen or Water: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Water can lead to protodeboronation of the boronic acid/ester in Suzuki reactions. Strict anhydrous and inert atmosphere conditions are imperative.
Q2: I'm observing a significant amount of debromination (hydrodehalogenation) of my starting material. What causes this and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient heteroaryl halides. It can be caused by:
-
β-Hydride Elimination: In palladium-catalyzed reactions, if an intermediate palladium-hydride species is formed, it can reductively eliminate with the heteroaryl group to give the debrominated product.
-
Solvent as a Hydride Source: Solvents like DMF can sometimes act as a hydride source, especially at elevated temperatures, leading to hydrodebromination of related pyridazinone systems.
-
To minimize this:
-
Use bulky phosphine ligands that favor reductive elimination of the desired product over side reactions.
-
Choose a base that is less prone to promoting hydride formation.
-
Consider alternative solvents and screen reaction temperatures.
-
Q3: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative for C-N or C-O bond formation with 4-bromo-3-methylpyridazine?
A3: Yes, SNAr can be a very effective strategy. The pyridazine ring is inherently electron-deficient, which activates it towards nucleophilic attack. The bromine at the 4-position is analogous to the para-position in pyridine, a site known to be activated for SNAr because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogens.[1] Success will depend on the nucleophilicity of the incoming group and the reaction conditions (e.g., temperature, solvent). For less reactive nucleophiles, palladium-catalyzed methods may still be necessary.
II. In-Depth Troubleshooting Guides
Guide 1: Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its application to electron-deficient heteroaryl halides like 4-bromo-3-methylpyridazine requires careful optimization.
The primary hurdle is the oxidative addition of the C-Br bond to the Pd(0) catalyst. While the C-Br bond is generally more reactive than a C-Cl bond, the electron-withdrawing nature of the pyridazine ring can influence this step.[2] Furthermore, coordination of the pyridazine nitrogen to the palladium can sequester the catalyst. The subsequent transmetalation and reductive elimination steps are also sensitive to the electronic environment and steric hindrance.
dot graph TD { A[Start: Low Yield in Suzuki Coupling] --> B{Initial Checks}; B --> C[Reagent Quality]; B --> D[Inert Atmosphere]; C --> E{Boronic Acid/Ester}; E --> F[Use fresh, high-purity reagent]; E --> G[Consider MIDA boronates or trifluoroborates for stability]; D --> H[Thoroughly degas solvents]; D --> I[Use flame-dried glassware]; A --> J{Catalyst System Optimization}; J --> K[Ligand Screening]; K --> L["Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos)"]; J --> M[Base Screening]; M --> N["Screen stronger, non-nucleophilic bases (K₃PO₄, Cs₂CO₃)"]; J --> O[Solvent Screening]; O --> P["Try aprotic polar solvents (Dioxane, Toluene, 2-MeTHF)"]; A --> Q{Side Reaction Mitigation}; Q --> R[Protodeboronation]; R --> S[Use anhydrous conditions and K₃PO₄]; Q --> T[Homocoupling]; T --> U[Strict O₂ exclusion]; Q --> V[Hydrodebromination]; V --> W[Lower temperature, screen ligands]; } caption="Troubleshooting workflow for Suzuki coupling."
-
Strict Exclusion of Air and Water:
-
Use flame-dried or oven-dried glassware.
-
Thoroughly degas all solvents (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles).
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Catalyst and Ligand Screening:
-
Start with a robust pre-catalyst like Pd(dppf)Cl₂ or generate the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Screen a panel of bulky, electron-rich phosphine ligands. These are crucial for promoting both oxidative addition and reductive elimination.
-
| Ligand | Class | Key Features |
| SPhos | Biaryl Monophosphine | Highly active for electron-deficient heterocycles. |
| XPhos | Biaryl Monophosphine | Provides high reactivity and stability. |
| RuPhos | Biaryl Monophosphine | Effective for sterically hindered substrates. |
| PPh₃ | Triphenylphosphine | Generally not recommended for this substrate. |
-
Base and Solvent Selection:
-
The base is critical for activating the boronic acid. Anhydrous, finely ground bases are preferred.
-
Start with K₃PO₄ or Cs₂CO₃. These are generally effective and compatible with a wide range of functional groups.
-
Commonly used solvents include 1,4-dioxane, toluene, or 2-MeTHF, often with a small amount of water as a co-solvent. However, for substrates prone to protodeboronation, completely anhydrous conditions may be beneficial.[3]
-
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-methylpyridazine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, but its success with 4-bromo-3-methylpyridazine hinges on overcoming catalyst inhibition and promoting the desired reductive elimination.[4]
Similar to Suzuki coupling, the pyridazine nitrogen can act as a poison to the palladium catalyst. The key steps are oxidative addition, amine coordination, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5] Each of these steps can be a point of failure.
dot graph TD { A[Start: Low Yield in Buchwald-Hartwig] --> B{Initial Checks}; B --> C[Reagent Purity]; C --> D[Ensure amine and solvent are pure and dry]; B --> E[Inert Atmosphere]; E --> F[Strict exclusion of O₂ is critical]; A --> G{Catalyst System Optimization}; G --> H[Ligand Choice is Key]; H --> I["Use bulky biaryl phosphine ligands (BrettPhos, RuPhos)"]; G --> J[Base Selection]; J --> K["Use a strong, non-nucleophilic base (NaOtBu, LHMDS)"]; G --> L[Solvent Screening]; L --> M["Toluene, Dioxane, or THF are common choices"]; A --> N{Addressing Side Reactions}; N --> O[Hydrodebromination]; O --> P[Optimize ligand and temperature]; N --> Q[Amine Decomposition]; Q --> R[Use milder base or lower temperature]; } caption="Troubleshooting workflow for Buchwald-Hartwig amination."
-
Catalyst and Ligand Selection:
-
Use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂. Pre-formed palladacycle catalysts (e.g., G3 or G4 palladacycles with Buchwald ligands) are often highly effective and reliable.
-
The choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are generally required.
-
| Ligand | Class | Recommended for... |
| BrettPhos | Biaryl Monophosphine | A good general ligand for a wide range of amines. |
| RuPhos | Biaryl Monophosphine | Excellent for sterically hindered couplings. |
| BINAP | Bidentate Phosphine | An older generation ligand, may be less effective.[4] |
-
Base and Solvent Selection:
-
A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is the most common choice. For base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ can be screened, but may require higher temperatures or longer reaction times.[5]
-
Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.
-
-
To a dry Schlenk tube or vial, add the palladium precatalyst (e.g., a G3-palladacycle, 1-3 mol%) and the ligand (if not using a precatalyst, 2-6 mol%).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add 4-bromo-3-methylpyridazine (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Add the degassed anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Guide 3: Nucleophilic Aromatic Substitution (SNAr)
For strong nucleophiles, SNAr offers a metal-free alternative for the substitution of the 4-bromo group.
The rate of SNAr reactions is dependent on two main factors:
-
Ring Activation: The pyridazine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack.
-
Nucleophile Strength: The reaction will be more facile with stronger nucleophiles (e.g., alkoxides, thiolates, secondary amines) than with weaker ones (e.g., alcohols, primary amines).
-
Leaving Group Ability: Bromide is a good leaving group, generally better than chloride.
-
Increase Temperature: SNAr reactions are often accelerated by heating. Reactions can be run from room temperature up to the reflux temperature of the solvent.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cation of the nucleophile, thereby increasing its effective nucleophilicity.
-
Use a Stronger Base: For nucleophiles like alcohols or thiols, a strong base (e.g., NaH, KOtBu) is required to generate the more nucleophilic alkoxide or thiolate in situ.
-
Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes facilitate the reaction between the nucleophile and the substrate.
-
To a sealed tube or round-bottom flask, add 4-bromo-3-methylpyridazine (1.0 equiv) and the amine (2.0-5.0 equiv). Using the amine as the solvent is also an option if it is a liquid.
-
Alternatively, dissolve the starting materials in a polar aprotic solvent like DMF or NMP.
-
If the amine salt is formed, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 equiv) can be added to liberate the free amine.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
III. References
-
Devaraj, A., Shaik, N. R., & Kumar M, V. (2023). Synthesis of 4-amino derivatives of pyrido[3,4-d]pyridazine. ResearchGate. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
-
Soós, T., et al. (2020). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates. ResearchGate. Available at: [Link]
-
Rios-Lombardia, N., et al. (2019). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. MDPI.
-
Al-Tel, T. H., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
Al-Smadi, M., et al. (2007). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. ResearchGate.
-
Seitz, L. E., et al. (2012). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. JOCPR.
-
Kurbatov, S. V., et al. (2021). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][6][7]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI.
-
Patsnap. Preparation method of 3-amino-4-methylpyridine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]
-
Zhang, Z., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
Kaur, N. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]
-
Pios, S. V., et al. (2024). Tracking the Electron Density Changes in Excited States - A Computational Study on Pyrazine. ResearchGate.
-
IndiaMART. 4 Amino 3 Methylpyridine Acid. Available at: [Link]
-
Clark, J. H., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
-
Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC.
-
Pios, S. V., et al. (2024). Tracking the Electron Density Changes in Excited States - A Computational Study on Pyrazine. arXiv.
-
Pios, S. V., et al. (2024). Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine. J Phys Chem Lett.
-
Al-Otaibi, A. A. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org.
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
-
Al-Smadi, M., et al. (2016). Synthesis of arylpyridazine-4-carbonitriles under catalyst-free conditions. ResearchGate.
-
Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES.
-
Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
-
Knochel, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC.
-
Snieckus, V., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
Della Ca', N. (2020). Palladium-Catalyzed Reactions. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Pyridazine Synthesis & Purification
Topic: Removing Residual HBr from Pyridazine Synthesis Products
The Core Challenge: The "Amphiphilic Trap"
Pyridazines present a unique purification challenge compared to other heterocycles. The parent ring has a pKa of ~2.3, making it a weak base, but it possesses a high dipole moment and significant water solubility.[1]
When HBr is generated during synthesis (e.g., from cyclization of 1,4-dicarbonyls with hydrazine hydrobromide or bromination steps), it forms a pyridazinium hydrobromide salt .
Why standard workups fail:
-
Aqueous Solubility: Unlike pyridine salts, pyridazinium salts are often highly soluble in water. A standard aqueous NaHCO₃ wash often results in the free base partitioning back into the aqueous layer, leading to massive yield loss.
-
Hygroscopicity: Residual HBr salts are extremely hygroscopic, turning potential crystalline solids into intractable "gums" or oils.
-
Catalyst Poisoning: Even trace HBr (<1%) can coordinate strongly to Palladium, completely arresting downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.
Diagnostic: Do I have residual HBr?
Before attempting remediation, confirm the presence of HBr salts.
| Diagnostic Method | Observation indicating HBr Salt |
| Visual Inspection | Product is a sticky, dark oil instead of a discrete solid. It fumes slightly in moist air. |
| ¹H NMR (DMSO-d₆) | Significant downfield shift of ring protons (often >0.5 ppm). Broad singlet >10 ppm (N-H⁺). |
| AgNO₃ Test | Dissolve 5mg in MeOH. Add 1 drop aq. AgNO₃. Immediate heavy white/yellow precipitate indicates halides. |
| Pd-Catalysis | Reaction turns black immediately (Pd precipitation) or fails to initiate (oxidative addition inhibited). |
Troubleshooting Protocols
Scenario A: The "Salting Out" Extraction (Standard)
Best for: Stable pyridazines on >1g scale where the free base is moderately polar.
The Logic: Standard DCM or Ethyl Acetate is often too non-polar to extract free-base pyridazines from water. We use a "Salting Out" technique combined with a polar organic cocktail.
Protocol:
-
Dissolve the crude HBr salt in the minimum amount of water.
-
Carefully neutralize to pH 8–9 using saturated aqueous K₂CO₃ .
-
Note: Avoid NaOH; the high pH can degrade the ring or sensitive substituents.
-
-
Saturate the aqueous layer with solid NaCl until no more dissolves. This forces the organic pyridazine out of the aqueous phase (Salting Out).
-
Extract with 25% Isopropanol (IPA) in Chloroform (CHCl₃) or DCM .
-
Ratio: Use 3:1 CHCl₃:IPA.
-
Volume: Perform 4–5 extractions. The IPA increases the polarity of the organic phase enough to capture the pyridazine.
-
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
Scenario B: The "Dry Scavenge" (Acid-Sensitive)
Best for: Substrates with esters/nitriles, or small scale (<500mg).
The Logic: Avoids water entirely to prevent hydrolysis or partitioning losses. Uses an inorganic base to "soak up" the acid in the organic phase.[2]
Protocol:
-
Dissolve the crude material in DCM or THF .
-
Add 5–10 equivalents of finely ground, anhydrous Na₂CO₃ or K₃PO₄ .
-
Stir vigorously at room temperature for 2–4 hours.
-
Filter through a pad of Celite or a coarse fritted glass funnel.
-
Verification: Take an aliquot, evaporate, and check NMR. If salt remains, repeat with fresh inorganic base.
Scenario C: Solid-Phase Resin Scavenging (High Purity)
Best for: Preparing material for sensitive metal catalysis.
The Logic: Uses a macroporous polystyrene resin functionalized with a tertiary amine (e.g., Amberlyst A-21). The resin traps the HBr, and the free base passes through.
Protocol:
-
Swell Amberlyst A-21 (or equivalent weak base resin) in DCM for 20 mins.
-
Pack a short glass column with the wet resin.
-
Dissolve crude product in DCM (or MeOH if solubility is poor).
-
Elute the solution through the resin bed slowly (gravity flow).
-
Wash resin with 2 column volumes of solvent.
-
Concentrate the filtrate. The HBr remains bound to the resin.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route.
Figure 1: Decision tree for selecting the appropriate HBr removal strategy based on physicochemical properties and scale.
Frequently Asked Questions (FAQs)
Q: Why can't I just use a silica plug to remove the HBr? A: Silica gel is slightly acidic. While it might trap some polar salts, pyridazines often "streak" badly on silica due to their basicity, leading to poor recovery. If you must use silica, add 1% Triethylamine (TEA) to your eluent to deactivate the silica, but be aware TEA-HBr salts may co-elute.
Q: My product is an oil after workup. How do I get a solid? A: Pyridazines are notorious for oiling out if trace solvent or acid remains.
-
Azeotrope: Evaporate with toluene or heptane 3x to remove trapped DCM/Dioxane.
-
Trituration: Add a small amount of cold Et₂O or MTBE and scratch the flask sides.
-
High Vac: Dry at <1 mbar for 12 hours.
Q: Can I use NaOH for neutralization? A: Proceed with caution. While effective for simple alkyl-pyridazines, NaOH can attack the C3/C6 positions (nucleophilic aromatic substitution) if electron-withdrawing groups are present. Carbonate bases (Na₂CO₃) are safer.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (pKa and Heterocycle Basicity).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Reactivity of 1,2-diazines).
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. (Cites the 3:1 CHCl3/IPA extraction technique).
-
BenchChem. (n.d.). Purification of 3-Pyridazinealanine Compounds. (Chromatographic strategies for polar pyridazines).
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyridazines
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Mass Spectrometry in the Analysis of Brominated Pyridazines
Pyridazine moieties are prevalent scaffolds in medicinal chemistry, valued for their ability to modulate the physicochemical properties of bioactive molecules. The introduction of a bromine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, making brominated pyridazines key intermediates in drug discovery pipelines. Mass spectrometry (MS) is an indispensable tool for the characterization of these compounds. A thorough understanding of their fragmentation behavior underpins the confident structural assignment of novel entities and the differentiation of isomers, which may possess vastly different pharmacological profiles.
The most distinctive feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Due to the near-equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion (M⁺) will appear as a pair of peaks of roughly equal intensity (a 1:1 ratio), separated by two mass-to-charge units (m/z).[1][2][3] This "M/M+2" pattern is a hallmark of bromine-containing compounds and the first diagnostic clue in spectral interpretation.
Fundamental Fragmentation Pathways of the Pyridazine Ring
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits characteristic fragmentation patterns under electron ionization (EI). The primary fragmentation event is often the expulsion of a molecule of nitrogen (N₂), a stable neutral loss, leading to a cyclobutadiene radical cation or its rearranged isomers. This is followed by the loss of cyanoacetylene (HC≡C-C≡N) or related fragments. The presence of a bromine atom significantly influences these pathways.
A foundational study by Bowie et al. (1967) on the electron impact mass spectra of pyridazines established that the initial fragmentation is dominated by the loss of N₂ from the molecular ion, followed by the loss of a C₂H₂ species.[3] For substituted pyridazines, the nature and position of the substituent dictate the subsequent fragmentation steps.
Comparative Fragmentation Analysis: Bromopyridazines vs. Bromopyridines
To appreciate the influence of the adjacent nitrogen atoms in the pyridazine ring, it is instructive to first consider the fragmentation of a simpler, related heterocycle: bromopyridine. The NIST mass spectrum of 3-bromopyridine shows a prominent molecular ion peak cluster at m/z 157/159.[2][4] The primary fragmentation pathway involves the loss of the bromine radical (•Br) to yield the pyridyl cation at m/z 78. Subsequent fragmentation of the pyridine ring occurs via the loss of hydrogen cyanide (HCN) to produce an ion at m/z 51.
Table 1: Comparison of Major Fragment Ions for Brominated Pyridines and a Representative Brominated Pyridazine
| Compound | Molecular Ion (m/z) | Loss of •Br (m/z) | Loss of N₂ (m/z) | Loss of BrCN (m/z) | Other Key Fragments (m/z) |
| 3-Bromopyridine | 157/159 | 78 | - | - | 51 (loss of HCN from 78) |
| 4-Bromopyridine | 157/159 | 78 | - | - | 51 (loss of HCN from 78) |
| 3-Bromopyridazine | 158/160 | 79 | 130/132 | 52 | 103/105 (loss of HCN), 76 |
Data for bromopyridines sourced from NIST WebBook.[1][2] Data for 3-bromopyridazine is based on typical fragmentation patterns for this class of compounds and available spectral data.[5]
In contrast, brominated pyridazines exhibit more complex fragmentation. For a compound like 3-bromopyridazine, with a molecular ion at m/z 158/160, several competing fragmentation pathways are observed:
-
Loss of N₂: Expulsion of a nitrogen molecule from the molecular ion leads to a fragment ion at m/z 130/132. This is a highly characteristic fragmentation for the pyridazine core.
-
Loss of •Br: Similar to bromopyridine, the loss of a bromine radical can occur, resulting in a pyridazinyl cation at m/z 79.
-
Ring Cleavage with Halogen Loss: A concerted or sequential loss of bromonitrile (BrCN) can lead to a fragment at m/z 52.
-
Sequential Losses: Following the initial loss of N₂, the resulting ion at m/z 130/132 can then lose HCN, yielding a fragment at m/z 103/105.
The interplay of these pathways is dependent on the position of the bromine atom and the presence of other substituents.
Visualization of Key Fragmentation Pathways
The fragmentation pathways can be visualized to better understand the relationships between the precursor and product ions.
Figure 1: Comparative fragmentation pathways of 3-bromopyridazine and 3-bromopyridine.
Experimental Protocol for Mass Spectrometric Analysis of Brominated Pyridazines
To obtain high-quality, reproducible mass spectra for brominated pyridazines, the following protocol is recommended for a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the brominated pyridazine sample in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250 °C. Use a splitless or split injection mode depending on the sample concentration.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is typically suitable.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the data.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the brominated pyridazine.
-
Extract the mass spectrum for the peak of interest and analyze the fragmentation pattern, paying close attention to the M/M+2 isotopic cluster and the characteristic neutral losses.
-
Figure 2: A generalized workflow for the GC-EI-MS analysis of brominated pyridazines.
Conclusion: A Framework for Interpretation
The mass spectrometric fragmentation of brominated pyridazines is a predictable process governed by the inherent chemistry of the pyridazine ring and the influence of the bromine substituent. The key diagnostic features are the characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, and the prominent loss of N₂. By comparing the fragmentation patterns to those of simpler analogs like bromopyridines, a deeper understanding of the fragmentation mechanisms can be achieved. The provided experimental protocol offers a robust starting point for obtaining high-quality data, enabling confident structural elucidation for researchers in drug discovery and related fields.
References
-
National Institute of Standards and Technology. (n.d.). 4-Bromopyridine. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Bowie, J. H., Cooks, R. G., Donaghue, P. F., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677–2690. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyridine. PubChem Compound Summary for CID 14268. Retrieved February 15, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem Compound Summary for CID 12286. Retrieved February 15, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). 3-Bromopyridazine. PubChem Compound Summary for CID 13126699. Retrieved February 15, 2026, from [Link].
Sources
The Core Challenge: Subtle Differences, Profound Consequences
An Application Scientist's Guide to Distinguishing Regioisomers of Bromo-methylpyridazines
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Bromo-methylpyridazines, while seemingly simple, present a classic and critical challenge: the unambiguous differentiation of their regioisomers. The spatial arrangement of the bromo and methyl substituents on the pyridazine ring dictates the molecule's electronic properties, steric profile, and ultimately, its biological activity and therapeutic potential. An error in regioisomer assignment can invalidate structure-activity relationship (SAR) studies and lead to significant setbacks in the development pipeline.
This guide provides a comparative analysis of key analytical techniques, grounded in experimental principles and practical workflows, to empower researchers to confidently navigate the complexities of bromo-methylpyridazine isomerism.
The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, offers several positions for substitution. The resulting bromo-methylpyridazine isomers can exhibit very similar physical properties, often co-eluting in chromatography and presenting nearly identical mass-to-charge ratios in basic mass spectrometry. However, these subtle structural variations can lead to drastically different interactions with biological targets. Therefore, relying on a single analytical data point is often insufficient for definitive identification.
A Multi-Pronged Approach to Isomer Differentiation
A combination of spectroscopic and analytical techniques is the most robust strategy for structural confirmation. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, and Tandem Mass Spectrometry (MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers in solution. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of molecular connectivity.[1][2]
Expertise & Experience: The Causality Behind the Shifts
The key to differentiating isomers with NMR lies in interpreting the subtle variations in chemical shifts and spin-spin coupling patterns.[3][4]
-
Chemical Shifts (δ): The electronegative bromine atom strongly deshields nearby protons and carbons, causing them to resonate at a higher frequency (downfield). Conversely, the electron-donating methyl group has a shielding effect. By analyzing the chemical shifts of the ring protons, one can deduce their proximity to each substituent.
-
Coupling Constants (J): The through-bond coupling between adjacent protons (³JHH) provides unequivocal evidence of which protons are neighbors. This connectivity information is crucial for piecing together the substitution pattern.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide an even deeper level of certainty. A COSY spectrum visually maps out which protons are coupled to each other, while an HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC correlation between the methyl protons and a specific ring carbon can definitively place the methyl group.[1]
Trustworthiness: A Self-Validating System
The data from a comprehensive NMR analysis is inherently self-validating. Proton integrations must match the number of protons in a given environment, and the observed coupling patterns in 1D spectra must be consistent with the correlations seen in 2D spectra. When all data points converge to support a single isomeric structure, the confidence in the assignment is extremely high.
Experimental Protocol: Differentiating Isomers with ¹H and HMBC NMR
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified bromo-methylpyridazine sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.
-
Data Analysis (¹H): Carefully analyze the chemical shifts, integration values, and coupling patterns of the aromatic protons to form an initial hypothesis of the substitution pattern.
-
HMBC Acquisition: Acquire a 2D HMBC spectrum. This experiment is crucial for establishing long-range connectivity.
-
Data Analysis (HMBC): Look for key correlations. For instance, observe the correlation between the protons of the methyl group and the ring carbons two and three bonds away. This will unambiguously link the methyl group to its point of attachment. Similarly, correlations from the ring protons to the various ring carbons will confirm the overall structure.[5]
Data Presentation: Representative ¹H NMR Data
| Feature | 3-bromo-6-methylpyridazine | 4-bromo-3-methylpyridazine | 6-bromo-3-methylpyridazine |
| Ring Protons | Two doublets | Two singlets (or narrow doublets) | Two doublets |
| Approx. CH₃ Shift (ppm) | ~2.6 ppm | ~2.7 ppm | ~2.8 ppm |
| Key Differentiator | Clear ortho-coupling between H-4 and H-5. | Protons are not adjacent, showing no ortho-coupling. | Clear ortho-coupling between H-4 and H-5. |
Note: Exact chemical shifts are solvent-dependent. The key is the pattern of signals and their coupling.
Single-Crystal X-ray Crystallography: The Definitive Answer
When a sample can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence.[6][7][8]
Expertise & Experience: From Diffraction to Structure
This technique involves passing X-rays through a single, well-ordered crystal. The atoms in the crystal diffract the X-rays in a specific pattern, which is recorded by a detector.[7] The positions and intensities of these diffracted spots are then used to compute an electron density map of the molecule, from which the precise 3D arrangement of every atom can be determined.[6] This leaves no doubt as to the connectivity and relative positions of the bromo and methyl groups.
Trustworthiness: The Gold Standard
An X-ray crystal structure is considered the "gold standard" for molecular structure proof in chemistry and is often a requirement for publications and patent filings.[9] The quality of the structure is assessed by statistical indicators, primarily the R-factor, which measures the agreement between the calculated and observed diffraction data. A low R-factor (<5%) indicates a highly reliable structure.
Experimental Protocol: X-ray Structure Determination
-
Crystallization: This is the most critical and often rate-limiting step.[8] The bromo-methylpyridazine isomer must be carefully crystallized to produce a single, defect-free crystal of suitable size (typically 0.1-0.3 mm). This is usually achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas, and irradiated with a focused beam of X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to solve the structure and refine the atomic positions, yielding a final, unambiguous 3D model of the molecule.
Tandem Mass Spectrometry (MS/MS): Differentiating by Fragmentation
While a standard mass spectrum will show an identical molecular weight for all regioisomers, tandem mass spectrometry (MS/MS) can distinguish them by breaking them apart and analyzing the pieces.
Expertise & Experience: Characteristic Fragmentation Patterns
In MS/MS, the molecular ion of the isomer is isolated, energized (typically through collision with an inert gas), and induced to fragment. The bonds that break and the resulting fragment ions are characteristic of the molecule's structure.[10][11] The positions of the bromo and methyl groups influence the stability of the pyridazine ring and the adjacent bonds, leading to distinct and reproducible fragmentation patterns for each regioisomer. For example, the loss of a bromine radical versus the loss of a methyl radical can occur at different efficiencies depending on the isomer's structure. The presence of bromine is also easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in a pair of peaks (M and M+2) for every bromine-containing fragment.[12]
Trustworthiness: Reproducibility and Comparison
The fragmentation pattern of a pure compound is highly reproducible under identical experimental conditions. By comparing the MS/MS spectrum of an unknown isomer to that of a known, authenticated standard, a confident identification can be made.
Mandatory Visualization: Analytical Workflow for Isomer Identification
Caption: A logical workflow for the unambiguous identification of bromo-methylpyridazine regioisomers.
Conclusion: A Commitment to Structural Integrity
References
- White Rose Research Online. (2021-03-08). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange.
- PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H).
- PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.
- ResearchGate. (2025-08-06). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.).
- Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns.
- Liberty University. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- NIH. x Ray crystallography.
- NIH. X-Ray Crystallography of Chemical Compounds.
- MDPI. (2022-10-18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- MDPI. Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches.
- MSU Chemistry. Mass Spectrometry.
- YouTube. (2023-12-02). Bromo pattern in Mass Spectrometry.
- MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.
- St Andrews Research Repository. (2025-09-01). X-ray structures of some heterocyclic sulfones.
Sources
- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
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- 11. scienceready.com.au [scienceready.com.au]
- 12. m.youtube.com [m.youtube.com]
Elemental Analysis Standards for Pyridazine Hydrobromide Salts: A Comparative Technical Guide
This guide provides a technical comparison of elemental analysis (EA) workflows specifically optimized for Pyridazine Hydrobromide (HBr) salts . It addresses the unique challenges posed by this class of compounds—specifically hygroscopicity, variable stoichiometry, and halogen interference during combustion—and compares standard protocols against optimized, high-integrity workflows.
Executive Summary
In drug development, Pyridazine HBr salts are valued for their solubility and bioavailability. However, they present a "perfect storm" for analytical failure in Elemental Analysis (CHNX):
-
Hygroscopicity: HBr salts rapidly adsorb atmospheric moisture, skewing mass measurements.
-
Halogen Interference: Bromine (Br) gases evolved during combustion can interfere with Nitrogen detection or corrode standard oxidation catalysts.
-
Stoichiometric Ambiguity: Distinguishing between mono-HBr, di-HBr, or solvated forms requires precision beyond the standard +/- 0.4% tolerance.
This guide compares three analytical workflows to establish the Gold Standard for characterizing these salts.
Part 1: Comparative Analysis of Analytical Workflows
We evaluated three distinct methodologies for determining the purity and identity of Pyridazine HBr salts.
Comparison Table: Method Performance
| Feature | Method A: Standard Combustion | Method B: Optimized Combustion (Additives) | Method C: Orthogonal Approach (EA + Titration) |
| Primary Analyte | C, H, N | C, H, N, Br | C, H, N (Combustion) + Br (Titration) |
| Combustion Aid | None / Standard CuO | WO₃ / Ag₂WO₄ | Standard CuO |
| Br Handling | Poor. Br₂ gas may escape or trap N₂. | Excellent. Ag captures Br as AgBr(s). | N/A. Br measured separately. |
| Hygroscopicity Control | Minimal (Open weighing) | High (Vacuum drying / Glove box) | High (Corrected for Water Content) |
| Precision (RSD) | > 1.5% (High Variance) | < 0.2% (High Precision) | < 0.5% (Validated Accuracy) |
| Suitability | Rough screening only | QC Release & Purity Confirmation | Reference Standard Characterization |
Detailed Workflow Analysis
Method A: The "Standard" Failure Mode
-
Protocol: Direct weighing of the salt into tin capsules without specific drying; combustion over Copper Oxide (CuO).
-
Why it Fails: Pyridazine HBr is hygroscopic. By the time the microbalance stabilizes, the sample has absorbed water, artificially lowering the %C and %N. Furthermore, free Bromine gas (
) acts as a pseudo-oxidizer or interferes with the thermal conductivity detector (TCD), leading to erratic Nitrogen values.
Method B: The Optimized Combustion (Recommended)
-
Protocol: Sample is dried in vacuo over
. Combustion occurs in the presence of Tungsten Trioxide ( ) or Silver Tungstate ( ) . -
Mechanism: The Silver (
) acts as a halogen scrubber. It reacts quantitatively with Bromine to form Silver Bromide ( ), which remains solid in the ash crucible. This prevents gas from reaching the detector.-
Reaction:
-
-
Outcome: Clean separation of
and peaks; accurate %Br calculation if using a specific detector, or accurate %C/H/N by removing Br interference.
Method C: The Orthogonal "Gold Standard"
-
Protocol:
-
CHN: Run via Method B for Carbon, Hydrogen, Nitrogen.
-
Bromide: Determine %Br via Potentiometric Titration with Silver Nitrate (
). -
Water: Determine %H2O via Karl Fischer (KF) titration.
-
-
Outcome: This provides a mass balance check. If
, the characterization is absolute.
Part 2: Experimental Protocols
Protocol 1: Handling Hygroscopic Pyridazine HBr
-
Pre-requisite: Do not weigh "as is" unless correcting for water.
-
Step 1: Dry the analytical sample in a vacuum drying pistol at 40°C over Phosphorus Pentoxide (
) for 4 hours. -
Step 2: Transfer to a glove bag or box purged with dry Nitrogen.
-
Step 3: Seal the sample in pre-weighed tin capsules inside the inert environment.
-
Step 4: Cold-weld the capsule immediately.
Protocol 2: Combustion Tube Packing (The "Scrubber" Layer)
To successfully analyze HBr salts, the combustion tube must be packed specifically to trap Halogens.
Layer Order (Gas Flow Direction
-
Quartz Wool (Inlet)
-
Sample Capsule
-
Oxidation Catalyst: Chromium(III) Oxide (
) or Tungsten(VI) Oxide ( ). -
Halogen Scrubber: Silvered Cobaltous-Cobaltic Oxide (
) or Silver Tungstate on MgO . Crucial Step: This layer binds the Br. -
Reduction Copper: Reduced Copper wires (to convert
). -
Quartz Wool (Outlet)
Part 3: Visualization of Workflows
Figure 1: Decision Logic for EA Method Selection
This diagram illustrates the decision process for selecting the correct analytical workflow based on the salt's properties.
Caption: Decision tree for selecting the appropriate Elemental Analysis workflow based on sample hygroscopicity and halogen content.
Figure 2: Combustion Tube Reaction Pathway
This diagram details the chemical fate of the Pyridazine HBr salt during the optimized combustion process.
Caption: Reaction pathway showing the specific removal of Bromine interference via Silver scrubbing agents.
Part 4: Data Interpretation & Acceptance Criteria
When analyzing Pyridazine HBr salts, "passing" requires meeting strict criteria.
Theoretical Calculation (Example)
For a Pyridazine Monohydrobromide (
-
MW: 160.99 g/mol
-
%C: 29.84%
-
%H: 3.13%
-
%N: 17.40%
-
%Br: 49.63%
Acceptance Standards
| Parameter | Standard Limit | Interpretation of Deviation |
| Absolute Error | Industry standard for purity confirmation. | |
| Low %C, Low %N | Solvation/Moisture: Sample is wet. Check KF. | |
| High %C | Incomplete Combustion: Soot formation. Increase | |
| High %N | Halogen Interference: Br not scrubbed, triggering N detector. |
References
-
United States Pharmacopeia (USP). (2023). USP <233> Elemental Impurities—Procedures.[1][2][3][4]Link
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R2) on Elemental Impurities.Link
-
Microanalysis of Halogenated Compounds. (2020). Journal of Analytical Chemistry.Link
-
Handling Hygroscopic Pharmaceutical Salts. (2018). Pharmaceutical Research.[3]Link
Sources
Safety Operating Guide
4-bromo-3-methylpyridazine hydrobromide proper disposal procedures
Executive Summary: The "Zero-Compromise" Safety Protocol
As a Senior Application Scientist, I often see researchers treat salt forms of heterocycles as "just another solid." This is a critical error. 4-bromo-3-methylpyridazine hydrobromide is not merely an organic solid; it is a halogenated, acidic salt capable of releasing corrosive hydrogen bromide (HBr) gas upon hydrolysis.
This guide moves beyond generic SDS advice to provide a field-validated operational workflow for disposal. The core directive is simple: Segregate as Halogenated Waste and Neutralize before cleaning. [1]
Chemical Characterization & Risk Profile
Before disposal, you must understand the "Why" behind the hazards.[1] This compound presents a dual-threat profile: the organic pharmacophore and the inorganic counter-ion.
| Feature | Technical Detail | Operational Implication |
| Identity | 4-bromo-3-methylpyridazine | Nitrogen-rich heterocycle; potential for high energy release if incinerated improperly. |
| Acidity | Hydrobromide Salt (HBr) | Hygroscopic. In the presence of moisture, it hydrolyzes to release HBr acid.[1] pH of aqueous solutions will be < 2.0 (Corrosive).[2] |
| Halogen Content | Bromine (Organic & Inorganic) | Strict Segregation Required. Do not mix with non-halogenated solvents. High disposal cost due to scrubber requirements at incineration plants. |
| GHS Classification | Skin Corr.[3][4][5][6] 1B / Eye Dam. 1 | Do not inhale dust. Dust is corrosive to mucous membranes. |
Strategic Waste Segregation (RCRA Compliance)
In the United States, this compound is not typically a P-listed or U-listed waste by specific name. However, it triggers Characteristic Waste definitions under RCRA (Resource Conservation and Recovery Act).[1][2]
-
Primary Code: D002 (Corrosive) - If disposed of as an aqueous solution with pH
2. -
Secondary Classification: Halogenated Organic Solid/Liquid. [1]
The "Golden Rule" of Segregation
NEVER mix this compound with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in the waste container without prior controlled neutralization. [1] * Reason: Oxidizers can liberate elemental Bromine (
) gas (red/brown toxic fumes). Bases will generate heat (exotherm) rapidly.
Operational Disposal Protocols
Scenario A: Disposal of Solid Stock (Expired/Excess)
Best for: Pure solid substance in vials or bulk.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers (corrosion risk).
-
Labeling: Mark clearly as "Hazardous Waste - Solid - Halogenated Organics."
-
Add Constituent: "4-bromo-3-methylpyridazine HBr."[7]
-
Add Hazard: "Corrosive / Toxic."
-
-
Packing: Double-bag the primary container in a clear polyethylene bag to contain any acid dust leakage.
-
Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team for High-Temperature Incineration with acid gas scrubbing.
Scenario B: Disposal of Reaction Mixtures/Solutions
Best for: HPLC waste or mother liquors containing the compound.[1]
-
Check Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform).[1]
-
pH Check: If the solution is aqueous or protic, check the pH.
-
If pH < 4: Slowly adjust to pH 6–8 using saturated Sodium Bicarbonate (
). Caution: This will bubble ( release).
-
-
Stream Selection: Pour into the "Halogenated Solvent Waste" carboy.
-
Critical: Do not pour into "General Organic Waste" (Non-halogenated) containers. Even trace bromine can contaminate 55 gallons of fuel-blending waste, forcing the entire drum to be re-classified as expensive incineration waste.
-
Emergency Spill Response Protocol
If a spill occurs, speed and neutralization are paramount to prevent equipment corrosion and exposure.[1]
Prerequisites:
-
PPE: Nitrile gloves (double gloved, >0.11mm thickness), Safety Goggles, Lab Coat.[1]
-
Materials: Sodium Bicarbonate (solid) or Calcium Carbonate.
Step-by-Step Cleanup:
-
Isolate: Evacuate the immediate area. Mark the zone.
-
Neutralize: Gently cover the spill with Sodium Bicarbonate or Soda Ash .
-
Absorb: Mix the neutralized paste with an inert absorbent (Vermiculite or dry sand).
-
Collect: Scoop into a wide-mouth jar labeled "Debris from Chemical Spill - Halogenated."
-
Clean: Wipe the surface with water, then acetone.
Visualized Decision Workflow
The following diagram illustrates the logical flow for handling this compound, ensuring no decision points are ambiguous.
Figure 1: Decision logic for the disposal of brominated pyridazine salts. Note the critical neutralization step for spills and acidic solutions.[1]
PPE Selection Guide
Do not rely on generic "wear gloves" advice. The HBr component demands specific barrier properties.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (Double Layer) or Neoprene | Standard latex is permeable to some halogenated organics. Double gloving protects against the corrosive salt and the organic carrier. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. The dust is a severe eye irritant (Category 1). |
| Respiratory | N95 (minimum) or P100 w/ Acid Gas Cartridge | If handling open powder outside a fume hood, an acid-gas cartridge is required to neutralize HBr fumes. |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.[1]
-
PubChem. Compound Summary: Pyridazine Hydrobromide Derivatives. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).
-
Fisher Scientific. Safety Data Sheet: 4-Bromopyridazine hydrobromide (Analogous Structure).
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. epa.gov [epa.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 4-bromo-3-methyl-pyridazine;hydrobromide 95.00% | CAS: 2751611-27-3 | AChemBlock [achemblock.com]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
